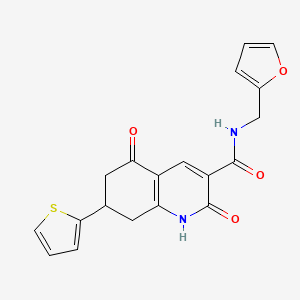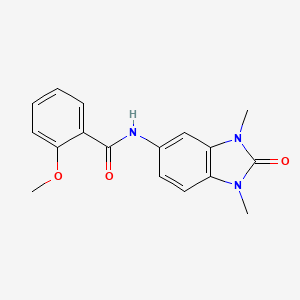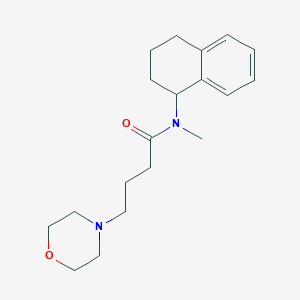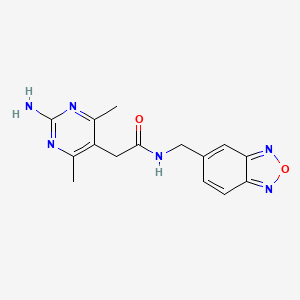
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of BPP is not fully understood. However, it has been suggested that BPP acts by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. BPP has been found to inhibit the reuptake of dopamine and serotonin, resulting in increased levels of these neurotransmitters in the brain. This, in turn, leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
BPP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. BPP has also been found to possess potent analgesic properties by inhibiting the activity of pain-sensing neurons. Moreover, BPP has been found to possess anticonvulsant properties by modulating the activity of various ion channels in the brain. Additionally, BPP has been found to possess potent antioxidant properties by scavenging free radicals and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, BPP has been extensively studied, and its pharmacological properties are well established, making it a reliable compound for research. However, BPP also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Moreover, the exact mechanism of action of BPP is not fully understood, making it challenging to develop drugs based on this compound.
Zukünftige Richtungen
There are several future directions for research on BPP. One potential direction is the development of drugs based on BPP for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the effects of BPP on the gut-brain axis, as it has been suggested that BPP may have a role in regulating gut function. Moreover, the development of new synthetic methods for BPP and the investigation of its potential use in combination therapy with other drugs are also potential future directions for research on BPP.
Conclusion:
In conclusion, 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BPP has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of BPP and its potential therapeutic applications.
Synthesemethoden
The synthesis of BPP involves the reaction of 1-bromo-3-phenylprop-2-en-1-one with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. This reaction yields BPP as a white solid with a melting point of 143-145°C. The purity of the compound can be determined using various techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. BPP has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. Moreover, BPP has been found to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(Z)-2-bromo-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRXNREERCZSR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)


![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)
